(3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid
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Overview
Description
The compound (3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes an indole ring and a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine precursors, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)propionic acid
- (3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)butyric acid
Uniqueness
The uniqueness of (3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole and pyrimidine ring system makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H19N3O5 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-[3-[(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C23H19N3O5/c1-13-7-14(2)9-16(8-13)26-22(30)18(21(29)24-23(26)31)10-15-11-25(12-20(27)28)19-6-4-3-5-17(15)19/h3-11H,12H2,1-2H3,(H,27,28)(H,24,29,31)/b18-10- |
InChI Key |
NPMWGYYKKKMJOO-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC(=O)O)/C(=O)NC2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)C(=O)NC2=O)C |
Origin of Product |
United States |
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